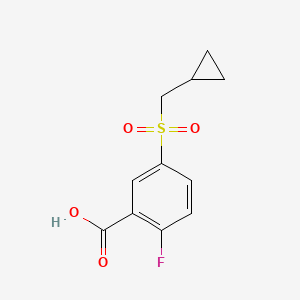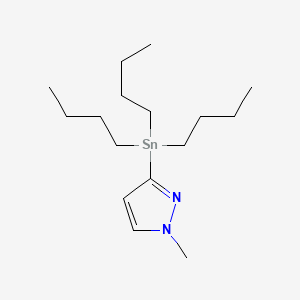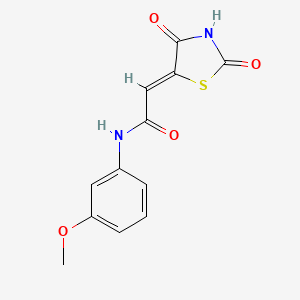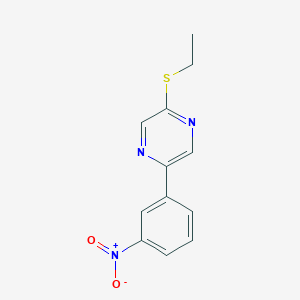
5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one, also known as EPP, is a synthetic compound that has been the subject of significant scientific research in recent years. EPP is a member of the pyrrol family of organic compounds, which have been shown to have a variety of biological and medicinal properties.
Aplicaciones Científicas De Investigación
Eco-Friendly Synthesis of Pyrrole Derivatives
A study by Niknam & Mojikhalifeh (2014) presents the synthesis of new 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones via a three-component condensation reaction under catalyst-free and solvent-free conditions, highlighting the method's eco-friendliness and efficiency (Niknam & Mojikhalifeh, 2014).
Structural Analysis and Properties
Research by Long He (2010) on a related pyrrole compound focuses on its crystal structure, demonstrating the significance of weak intermolecular interactions in the crystal packing (Long He, 2010).
Biological Activity
Studies on ethyl 4-(2-aryloxyhexyloxy)benzoates by Furuta et al. (2006) explore their activity in inducing precocious metamorphosis in larvae, showing potential biological applications of pyrrole derivatives in developmental biology (Furuta et al., 2006).
Application in Material Science
Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte based on a pyrrolo[3,4-c]pyrrole derivative for use as an electron transport layer in solar cells, illustrating the application of pyrrole derivatives in renewable energy technologies (Hu et al., 2015).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-1-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-4-19-8-12-21(13-9-19)28-24(20-10-14-22(15-11-20)33-5-2)26(25(29)27(28)30)34(31,32)23-16-6-18(3)7-17-23/h6-17,24,29H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPKSBUNICWMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893087.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2893088.png)

![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2893090.png)
![N-[2,5-Di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2893092.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2893094.png)
![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate](/img/structure/B2893098.png)

